

Application Notes and Protocols for ^{15}N Protein Labeling

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Compound of Interest

Compound Name: Cyanamide- $^{15}\text{N}_2$

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A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide for the metabolic labeling of proteins with ^{15}N isotopes, a widely used and established technique. The user's original request for a protocol specific to "Cyanamide- $^{15}\text{N}_2$ " did not yield established, validated protocols for routine protein labeling in a biological context. While Cyanamide- $^{15}\text{N}_2$ is a commercially available chemical, its primary applications in the scientific literature do not include serving as a standard nitrogen source for in-vivo or in-vitro protein labeling for analytical purposes like NMR or mass spectrometry. Therefore, the following protocols are based on the common and reliable method of using ^{15}N -labeled ammonium salts as the primary nitrogen source for metabolic labeling in *E. coli* expression systems.

Introduction to ^{15}N Isotopic Labeling

Isotopic labeling of proteins with stable isotopes, such as ^{15}N , is a cornerstone technique in structural biology and proteomics. By replacing the naturally abundant ^{14}N (99.6%) with ^{15}N (0.4%), researchers can utilize powerful analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to study protein structure, dynamics, and interactions.[1][2] Metabolic labeling, where cells are cultured in a medium containing a ^{15}N -enriched nitrogen source, is a common and cost-effective method for producing uniformly ^{15}N -labeled proteins.[3][4]

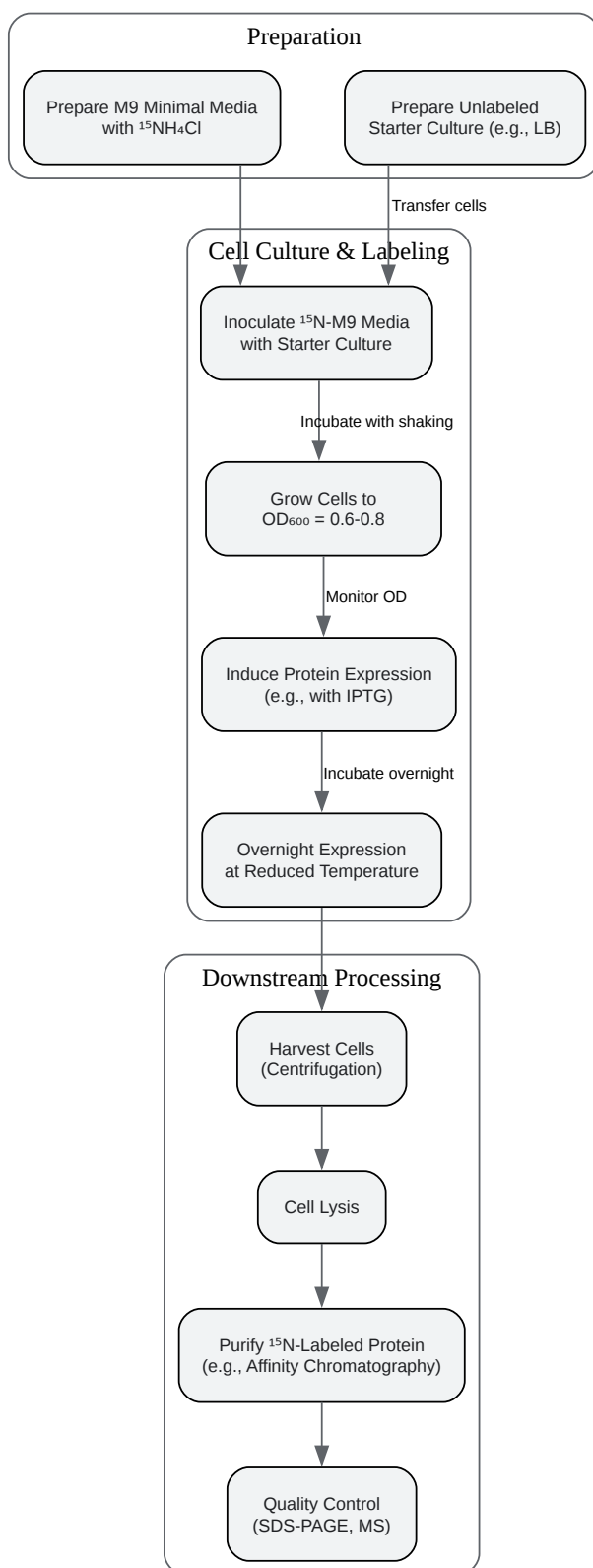
Quantitative Data Summary

The efficiency and parameters of ^{15}N metabolic labeling can vary depending on the expression system, protein of interest, and specific laboratory conditions. The following table summarizes typical quantitative data for ^{15}N labeling in *E. coli*.

Parameter	Typical Value/Range	Notes
^{15}N Source	$^{15}\text{NH}_4\text{Cl}$	Most common and cost-effective nitrogen source.
^{15}N Isotopic Purity	>98%	Commercially available from various suppliers.
Final $^{15}\text{NH}_4\text{Cl}$ Concentration	1 g/L	In minimal media (e.g., M9).
Expression Host	<i>E. coli</i> BL21(DE3) and its derivatives	Commonly used for recombinant protein expression.
Culture Medium	M9 minimal medium	Essential for ensuring $^{15}\text{NH}_4\text{Cl}$ is the sole nitrogen source.
Labeling Efficiency	>95%	Typically achieved with proper protocol adherence.
Cell Density at Induction (OD ₆₀₀)	0.6 - 0.8	Optimal for initiating protein expression.
Induction Temperature	18-25 °C	Lower temperatures can improve protein solubility.
Induction Time	12-16 hours (overnight)	Balances protein yield with potential degradation.

Experimental Workflow for ^{15}N Protein Labeling

The overall workflow for producing a ^{15}N -labeled protein involves preparing the necessary media and solutions, culturing the expression host, inducing protein expression, and finally, harvesting and purifying the labeled protein.



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Caption: Workflow for ^{15}N metabolic labeling of proteins in *E. coli*.

Detailed Experimental Protocol

This protocol outlines the steps for uniform ^{15}N labeling of a recombinantly expressed protein in *E. coli* using M9 minimal medium.

I. Materials and Reagents

- ^{15}N Source: ^{15}N Ammonium Chloride ($^{15}\text{NH}_4\text{Cl}$), >98% isotopic purity
- Carbon Source: ^{12}C Glucose (or ^{13}C Glucose for double labeling)
- Expression Host: *E. coli* BL21(DE3) strain harboring the plasmid for the protein of interest
- Antibiotics: Appropriate for plasmid selection (e.g., Ampicillin, Kanamycin)
- Inducer: Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Media Components:
 - LB Broth (for starter culture)
 - M9 Salts (Na_2HPO_4 , KH_2PO_4 , NaCl)
 - MgSO_4
 - CaCl_2
 - Trace Metal Solution

II. Preparation of Solutions and Media

- 5x M9 Salts Solution (1 L):
 - Dissolve 64 g $\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$, 15 g KH_2PO_4 , and 2.5 g NaCl in deionized water.
 - Adjust volume to 1 L and autoclave.
- ^{15}N -M9 Minimal Medium (1 L):

- To 795 mL of sterile deionized water, add:
 - 200 mL of sterile 5x M9 Salts.
 - 1 g of $^{15}\text{NH}_4\text{Cl}$ (this is the sole nitrogen source).
 - 20 mL of sterile 20% (w/v) Glucose solution.
 - 2 mL of sterile 1 M MgSO_4 .
 - 100 μL of sterile 1 M CaCl_2 .
 - 1 mL of appropriate antibiotic stock solution.
 - (Optional) 1 mL of trace metal solution.

III. Protein Expression and Labeling Procedure

- Starter Culture Preparation:
 - Inoculate 5-10 mL of LB medium (containing the appropriate antibiotic) with a single colony of the E. coli expression strain.
 - Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
- Inoculation of ^{15}N -M9 Medium:
 - The next morning, pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).
 - Discard the supernatant (LB medium) and resuspend the cell pellet in 10-20 mL of ^{15}N -M9 medium to wash away any residual ^{14}N .
 - Repeat the centrifugation and resuspension step.
 - Use the washed cells to inoculate 1 L of ^{15}N -M9 medium to an initial optical density at 600 nm (OD_{600}) of ~0.05-0.1.
- Cell Growth:

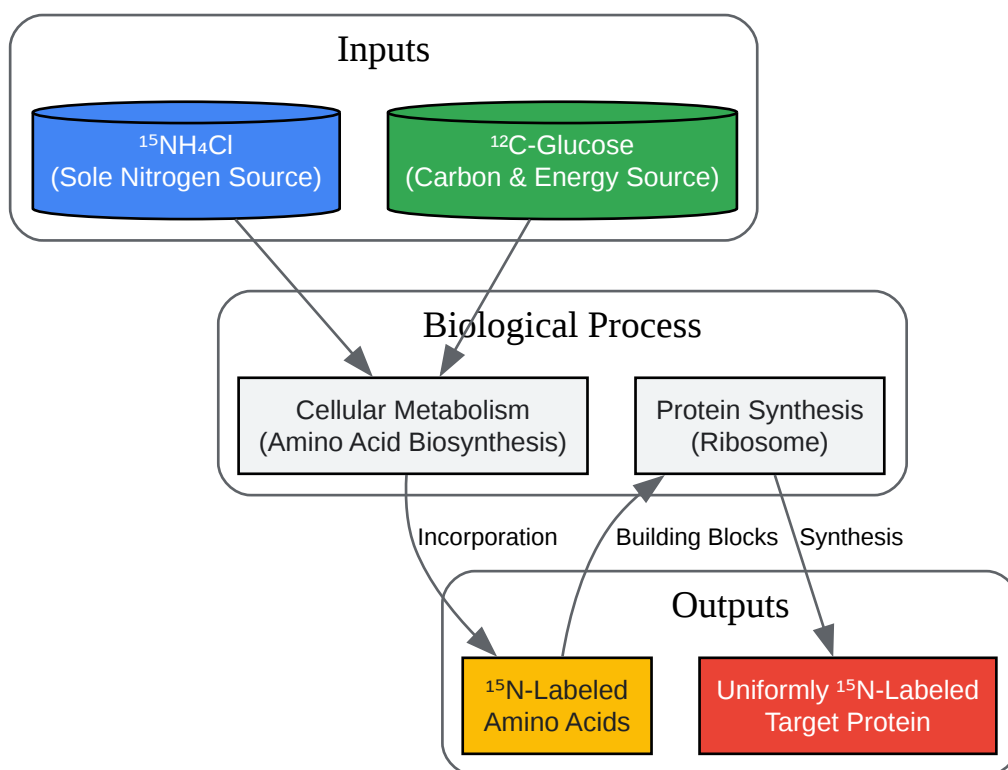
- Incubate the culture at 37°C with vigorous shaking.
- Monitor the cell growth by measuring the OD₆₀₀ periodically.
- Induction of Protein Expression:
 - When the OD₆₀₀ reaches 0.6-0.8, reduce the incubator temperature to a range suitable for your protein (e.g., 18-25°C). Allow the culture to equilibrate for 20-30 minutes.
 - Add IPTG to a final concentration of 0.1-1.0 mM to induce protein expression.
- Protein Expression:
 - Continue to incubate the culture overnight (12-16 hours) at the reduced temperature with shaking.

IV. Harvesting and Downstream Processing

- Cell Harvesting:
 - After the expression period, transfer the culture to centrifuge bottles.
 - Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - Discard the supernatant. The resulting cell pellet contains the ¹⁵N-labeled protein.
- Purification and Analysis:
 - The cell pellet can be stored at -80°C or immediately processed.
 - Lyse the cells using standard methods (e.g., sonication, French press).
 - Purify the ¹⁵N-labeled protein using an appropriate chromatography strategy (e.g., affinity chromatography, ion exchange, size exclusion).
 - Verify the purity and successful labeling using SDS-PAGE and mass spectrometry.

Signaling Pathways and Logical Relationships

The logic of metabolic labeling is straightforward: by controlling the isotopic composition of essential nutrients in the growth medium, one can dictate the isotopic composition of the biomolecules synthesized by the organism.



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Caption: Logical flow of ^{15}N incorporation into a target protein.

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